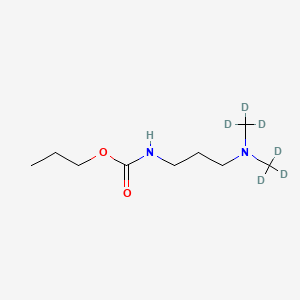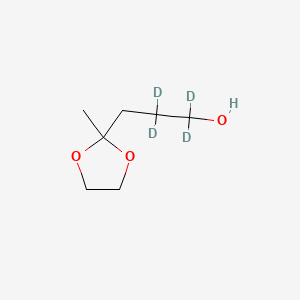
Propamocarb-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propamocarb-d6 is a labeled carbamate fungicide used primarily in the agriculture industry. It is a systemic fungicide, meaning it is absorbed and distributed throughout the plant’s tissue, providing protection against soil, root, and leaf diseases caused by oomycetes, particularly Phytophthora and Pythium species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propamocarb-d6 is synthesized by reacting 3-dimethylaminopropylamine with dipropyl carbonate using an enzyme catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity and yield.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving metalaxyl or metalaxyl-M with a solvent, followed by the addition of propamocarb, water, and auxiliary agents. The mixture is then stirred uniformly to ensure a stable product . This method is efficient for large-scale production and ensures the quality and efficacy of the fungicide.
Chemical Reactions Analysis
Types of Reactions
Propamocarb-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Propamocarb-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of carbamate fungicides.
Biology: Research on this compound focuses on its effects on plant pathogens and its role in plant protection.
Industry: This compound is widely used in the agricultural industry to control fungal diseases in crops, ensuring higher yields and better quality produce
Mechanism of Action
Propamocarb-d6 exerts its effects by inhibiting the biosynthesis of fatty acids and phospholipids in the cell membranes of oomycete fungi. This inhibition disrupts the growth and reproduction of the fungi, effectively controlling the spread of diseases . The molecular targets include enzymes involved in lipid metabolism, and the pathways affected are those related to cell membrane synthesis and maintenance.
Comparison with Similar Compounds
Similar Compounds
Metalaxyl: Another systemic fungicide used to control oomycete fungi. It has a similar mode of action but differs in its chemical structure and specific applications.
Propamocarb Hydrochloride: A closely related compound with similar fungicidal properties but different solubility and stability characteristics
Uniqueness
Propamocarb-d6 is unique due to its labeled nature, which allows for precise tracking and study in research applications. Its systemic action and effectiveness against a broad range of oomycete fungi make it a valuable tool in both agricultural and scientific research.
Properties
IUPAC Name |
propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)









